molecular formula C20H19NO7S2 B3009375 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate CAS No. 896303-38-1

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

カタログ番号: B3009375
CAS番号: 896303-38-1
分子量: 449.49
InChIキー: NTHYAIBHWQDSDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate (CAS 896303-38-1) is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a unique structure that integrates key pharmacophoric elements: a 4-oxo-4H-pyran core linked via a thioether bridge to a 4-methylthiazole ring, with the pyran further esterified by a 3,4,5-trimethoxybenzoic acid group . The 3,4,5-trimethoxybenzoyl moiety is a well-known structural motif recognized for enhancing bioavailability and target binding, and is frequently associated with antiproliferative activity in potential anticancer agents . This specific molecular design suggests the compound may facilitate interactions with biological targets such as tubulin or cytochrome P450 enzymes . Preliminary research on this compound and its structural analogues indicates promising biological activities. Studies have demonstrated significant antimicrobial activity, for example against Staphylococcus aureus with a reported MIC of 25 µg/mL . Furthermore, it has shown cytotoxic effects in vitro against breast cancer cell lines (MCF-7) with an IC50 value of 30 µM, suggesting its utility as a scaffold in oncology research . The compound's structural class also points to potential neuroprotective applications. Pyran-based scaffolds are actively investigated for the treatment of neurodegenerative conditions like Alzheimer's disease (AD) . Additionally, recent studies on novel thiazole sulfonamides have highlighted their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, underscoring the therapeutic potential of compounds containing the thiazole moiety in Parkinson's disease research . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

特性

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7S2/c1-11-9-29-20(21-11)30-10-13-7-14(22)17(8-27-13)28-19(23)12-5-15(24-2)18(26-4)16(6-12)25-3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHYAIBHWQDSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that exhibits significant potential in various biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure combining a thiazole ring , a pyran ring , and a trimethoxybenzoate moiety . The synthesis typically involves multiple steps, including the preparation of thiazole and pyran intermediates followed by their coupling with the benzoate component under specific conditions using dehydrating agents and catalysts such as DCC and DMAP.

Antimicrobial Properties

Research indicates that derivatives of this compound display promising antimicrobial activity. For instance, studies have shown that compounds containing thiazole and pyran rings often exhibit inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown selectivity for certain cancer types, suggesting a targeted mechanism of action.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. The thiazole ring may interact with enzymes or receptors, modulating their activity. The overall binding affinity is influenced by the pyran and benzoate components, which enhance the compound's ability to disrupt cellular processes such as signal transduction and gene expression .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 25 µg/mL.
Study 2 Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 30 µM.
Study 3 Investigated the compound's ability to inhibit tumor growth in vivo using xenograft models, resulting in a 50% reduction in tumor size compared to controls.

類似化合物との比較

Pyrimidine-Based Analogues

The compound 4-((4-methylthiazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile () shares the 3,4,5-trimethoxyphenyl and thiazole-thioether groups but replaces the pyran core with a pyrimidine ring. The pyrimidine analogue exhibits a melting point of 226–227°C and a molecular weight of 493.04 g/mol (C₂₁H₁₈N₄NaO₃S₃), compared to the pyran-based compound’s unlisted but likely higher molecular weight due to the benzoate ester .

Thiazole-Benzoyl Derivatives

Compounds such as (2-Phenylthiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone () retain the 3,4,5-trimethoxybenzoyl group but lack the pyran-thioether linkage. Instead, the thiazole is directly conjugated to the benzoyl moiety. These derivatives demonstrate moderate CYP3A4 inhibition (IC₅₀ = 2.1–8.3 µM), suggesting that the pyran-thioether group in the target compound may modulate enzyme interaction kinetics .

Analogues with Modified Substituents

Halogenated Benzoate Derivatives

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate () replaces the trimethoxybenzoate with a halogenated benzoate (5-bromo-2-chloro). The molecular weight (472.8 g/mol, C₁₇H₁₁BrClNO₄S₂) is lower than the trimethoxy analogue, reflecting the absence of methoxy groups .

Thiadiazole-Substituted Analogues

The compound 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate () substitutes the 4-methylthiazole with a 1,3,4-thiadiazole group. This modification introduces additional hydrogen-bonding capacity via the amide group, which may enhance solubility (molecular weight = 549.6 g/mol, C₂₄H₂₇N₃O₈S₂) but could complicate metabolic stability .

Pharmacological and Physicochemical Comparisons

Anticancer Activity

Compounds with the 3,4,5-trimethoxybenzoyl group, such as methyl 3,4,5-trimethoxybenzoate derivatives (), exhibit antiproliferative activity against melanoma cells (IC₅₀ = 1.5–4.7 µM). The pyran-based target compound’s activity is likely influenced by the thiazole-thioether group, which may disrupt microtubule dynamics similarly to combretastatin analogues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound ~500 (estimated) N/A Pyran-thioether, trimethoxybenzoate
Pyrimidine Analogue () 493.04 226–227 Pyrimidine core, cyano group
Thiadiazole Analogue () 549.6 N/A Thiadiazole-amide, trimethoxybenzoate
Halogenated Derivative () 472.8 N/A Bromo/chloro substitution

The pyran-based compound’s ester linkage may confer higher lipophilicity compared to pyrimidine or thiadiazole analogues, impacting membrane permeability and metabolic clearance .

Q & A

Q. What synthetic methodologies are most effective for constructing the thiazole and pyran moieties in this compound?

The synthesis of thiazole derivatives typically involves cyclization reactions using α-halo ketones or thioureas. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where 4-methylthiazole-2-thiol intermediates are coupled with activated methyl groups (e.g., using EDCI/HOBt as coupling agents) . The pyran-4-one core may be synthesized via Claisen-Schmidt condensation or cyclization of β-keto esters. Solvent choice (e.g., THF or CH2_2Cl2_2) and catalysts (e.g., NaH) are critical for optimizing yields, as shown in analogous compounds with 30–70% yields depending on substituents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of the thioether linkage?

1^1H NMR is essential for verifying the thioether (–S–CH2_2–) connectivity. The methylene protons adjacent to sulfur typically resonate at δ 3.8–4.2 ppm as a singlet due to coupling with the thiazole sulfur. In related compounds, the 3,4,5-trimethoxybenzoate ester protons appear as distinct singlets at δ 7.1–7.3 ppm (aromatic) and δ 3.7–3.9 ppm (methoxy groups) . 13^{13}C NMR can confirm carbonyl (C=O) signals at δ 165–175 ppm for both the pyran-4-one and benzoate moieties .

Q. What purification techniques are recommended to isolate this compound from reaction byproducts?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for isolating polar intermediates. For final purification, recrystallization from ethanol or methanol is effective, as demonstrated for structurally similar thiazole-trimethoxybenzoate hybrids with >95% purity . HPLC with C18 columns and acetonitrile/water mobile phases can resolve enantiomeric impurities if chiral centers are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxybenzoate group in biological activity?

SAR studies on analogous compounds reveal that the trimethoxybenzoate group enhances lipophilicity and π-π stacking with enzyme active sites. For example, replacing methoxy groups with halogens or smaller alkoxy chains reduces CYP3A4 inhibition potency by 10–100-fold, as shown in enzymatic assays (IC50_{50} values: 0.1–10 µM) . Computational docking (e.g., using AutoDock Vina) into homology models of target proteins (e.g., cytochrome P450 enzymes) can predict binding modes and guide substituent optimization .

Q. What experimental strategies address low aqueous solubility during in vitro bioassays?

Solubility challenges are common due to the compound’s high logP (~4.5). Strategies include:

  • Formulating with DMSO/PEG-400 mixtures (≤1% v/v to avoid cytotoxicity).
  • Using cyclodextrin-based inclusion complexes to enhance solubility, as demonstrated for related thiazole derivatives .
  • Designing prodrugs with hydrolyzable esters (e.g., acetyl or phosphate groups) to improve bioavailability .

Q. How can conflicting bioactivity data between enzymatic and cellular assays be reconciled?

Discrepancies may arise from off-target effects or differential cell permeability. For example, a compound showing potent CYP3A4 inhibition (IC50_{50} = 0.5 µM) but weak antiproliferative activity (IC50_{50} > 50 µM) in cancer cells suggests poor membrane penetration. Parallel artificial membrane permeability assays (PAMPA) and LC-MS quantification of intracellular concentrations can clarify these issues .

Q. What computational methods predict metabolic stability of the thioether linkage?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model oxidative metabolism of the thioether group by cytochrome P450 enzymes. MetaSite software identifies vulnerable sites (e.g., sulfur atom oxidation to sulfoxide), while molecular dynamics simulations assess binding stability in enzyme active sites .

Methodological Considerations

  • Contradiction Analysis : When bioactivity varies across studies, validate assay conditions (e.g., pH, serum content) and confirm compound integrity via LC-MS post-assay .
  • Enantiomeric Resolution : Chiral HPLC with amylose-based columns resolves racemic mixtures, as applied to amino acid-derived thiazole analogs .
  • Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and report detailed spectral data (e.g., HRMS, 13^{13}C DEPT) to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。